2',3'-Dimethyl-2,2,2-trifluoroacetophenone

説明

Fundamental Chemical Identification and Structure

Nomenclature and Molecular Classification

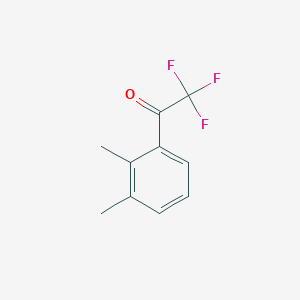

2',3'-Dimethyl-2,2,2-trifluoroacetophenone belongs to the chemical class of substituted acetophenones, specifically categorized as an aromatic ketone containing both electron-donating and electron-withdrawing substituents. The compound represents a member of the broader trifluoroacetophenone family, which are characterized by the presence of a trifluoromethyl carbonyl group attached to an aromatic ring system. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone, which clearly identifies the substitution pattern and functional group arrangement.

The molecular classification places this compound within the category of halogenated aromatic ketones, where the trifluoromethyl group serves as a powerful electron-withdrawing substituent that significantly influences the electronic properties of the entire molecular system. The presence of two methyl groups in the 2' and 3' positions of the phenyl ring creates a unique electronic environment that contrasts with the electron-withdrawing nature of the trifluoromethyl ketone functionality. This dual electronic nature makes the compound particularly interesting for applications requiring specific reactivity patterns and electronic characteristics.

Chemical Registry Information

Chemical Abstracts Service Number: 886369-37-5

The Chemical Abstracts Service has assigned the unique identifier 886369-37-5 to this compound. This registry number serves as the primary international identifier for the compound, facilitating accurate identification and communication within the global chemical community. The Chemical Abstracts Service number ensures unambiguous identification of this specific molecular structure, distinguishing it from other isomeric forms and related compounds within the trifluoroacetophenone family. The assignment of this identifier reflects the compound's recognition as a distinct chemical entity worthy of individual cataloging within chemical databases and regulatory frameworks.

Molecular Design Limited Number: MFCD01319983

The Molecular Design Limited database has assigned the identifier MFCD01319983 to this compound. This number provides an additional layer of identification within chemical inventory systems and serves as a cross-reference for database searches and chemical procurement activities. The Molecular Design Limited numbering system complements the Chemical Abstracts Service identifier by providing standardized access to structural and property information across multiple chemical information platforms.

Molecular Formula and Weight

C₁₀H₉F₃O Composition Analysis

The molecular formula C₁₀H₉F₃O represents the precise atomic composition of this compound. Computational analysis reveals the detailed elemental composition, with carbon comprising 59.41% of the total molecular mass, hydrogen accounting for 4.49%, fluorine representing 28.19%, and oxygen constituting 7.91% of the molecular weight. This distribution demonstrates the significant contribution of fluorine atoms to the overall molecular mass, reflecting the substantial influence of the trifluoromethyl group on the compound's physical and chemical properties.

| Element | Count | Atomic Weight (amu) | Mass Contribution (amu) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 10 | 12.011 | 120.11 | 59.41 |

| Hydrogen | 9 | 1.008 | 9.072 | 4.49 |

| Fluorine | 3 | 18.998 | 56.994 | 28.19 |

| Oxygen | 1 | 15.999 | 15.999 | 7.91 |

| Total | 23 | 202.175 | 100.00 |

The atomic composition analysis reveals that despite containing only three fluorine atoms compared to ten carbon atoms, fluorine contributes more than one-quarter of the total molecular mass due to its relatively high atomic weight. This substantial fluorine content significantly influences the compound's electronic properties, lipophilicity, and metabolic stability characteristics.

Molar Mass (202.18 g/mol) Significance

The molar mass of 202.17 grams per mole positions this compound within the low-to-moderate molecular weight range for organic compounds. This molecular weight reflects the balance between the aromatic ring system with its methyl substituents and the compact but dense trifluoromethyl ketone functionality. The specific molar mass value provides important insights into the compound's physical properties, including volatility, solubility characteristics, and potential bioavailability considerations.

The molecular weight of 202.17 grams per mole places this compound in a favorable range for various chemical applications, being sufficiently low to maintain reasonable volatility for purification procedures while being substantial enough to provide meaningful molecular interactions and stability. Comparison with related trifluoroacetophenone derivatives reveals that the addition of two methyl groups to the basic trifluoroacetophenone structure (molecular weight 174.12 grams per mole) contributes 28.05 grams per mole to the total molecular mass.

Structural Representation and Bonding

International Union of Pure and Applied Chemistry Name: 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone

The systematic International Union of Pure and Applied Chemistry nomenclature 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone provides a complete structural description of the compound. This naming convention clearly identifies the ketone functionality as the primary functional group, with the trifluoromethyl group attached to the carbonyl carbon and the substituted phenyl ring attached to the carbonyl carbon on the opposite side. The designation of the dimethyl substituents as occupying the 2 and 3 positions relative to the point of attachment to the carbonyl group establishes the specific regioisomeric identity of this compound.

The structural representation indicates a fundamental acetophenone backbone modified by the introduction of three fluorine atoms in place of the three hydrogen atoms of the methyl group, creating the characteristic trifluoromethyl ketone functionality. Simultaneously, the phenyl ring bears two methyl substituents in adjacent positions, creating a sterically crowded environment that influences both the compound's reactivity and its conformational preferences. The specific substitution pattern creates unique opportunities for intramolecular interactions and influences the overall three-dimensional structure of the molecule.

Electronic Structure and Charge Distribution

The electronic structure of this compound is characterized by the interplay between electron-donating methyl groups and the strongly electron-withdrawing trifluoromethyl ketone functionality. The trifluoromethyl group, with its Hammett sigma para constant of 0.54, represents one of the most powerful electron-withdrawing substituents in organic chemistry. This electronic withdrawal significantly increases the electrophilic character of the carbonyl carbon and influences the overall charge distribution throughout the molecular framework.

The presence of methyl substituents in the 2 and 3 positions of the phenyl ring introduces electron-donating effects through hyperconjugation and inductive mechanisms. Methyl groups typically exhibit Hammett sigma meta constants of approximately -0.07, indicating their electron-donating nature. The combination of these opposing electronic effects creates a complex charge distribution pattern where the aromatic ring experiences electron donation from the methyl substituents while simultaneously participating in the electron-withdrawing network established by the trifluoromethyl ketone system.

| Structural Feature | Electronic Effect | Hammett Constant | Impact on Charge Distribution |

|---|---|---|---|

| Trifluoromethyl Group | Electron-withdrawing | σₚ = 0.54 | Increases carbonyl electrophilicity |

| 2-Methyl Substituent | Electron-donating | σₘ ≈ -0.07 | Increases aromatic electron density |

| 3-Methyl Substituent | Electron-donating | σₘ ≈ -0.07 | Increases aromatic electron density |

| Carbonyl Functionality | Electron-withdrawing | Polarizes carbon-oxygen bond |

The electronic structure analysis reveals that the carbonyl carbon bears a significant partial positive charge due to the combined electron-withdrawing effects of the oxygen atom and the trifluoromethyl group. Conversely, the aromatic carbons bearing the methyl substituents exhibit increased electron density relative to unsubstituted positions. This electronic polarization creates distinct reactive sites within the molecule and influences both the compound's chemical reactivity patterns and its physical properties, including dipole moment and intermolecular interaction capabilities.

特性

IUPAC Name |

1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAUJXBPWBROGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645218 | |

| Record name | 1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-37-5 | |

| Record name | 1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-2,2,2-trifluoroacetophenone typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with trifluoroacetyl chloride. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The Grignard reagent formed from 2,3-dimethylbromobenzene reacts with trifluoroacetyl chloride to yield the desired product after acid workup .

Industrial Production Methods

Industrial production of 2’,3’-Dimethyl-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions .

化学反応の分析

Types of Reactions

2’,3’-Dimethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2’,3’-Dimethyl-2,2,2-trifluoroacetophenone is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: It is explored for its potential use in drug development and as a pharmacological tool.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2’,3’-Dimethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared to analogs with varying substituents to highlight how structural modifications affect chemical behavior. Key comparisons include:

Table 1: Comparative Analysis of Trifluoroacetophenone Derivatives

Key Insights from Comparative Studies

Steric Effects: The 2',3'-dimethyl derivative exhibits significantly higher steric hindrance compared to mono-substituted analogs (e.g., 3'-methyl), impacting reaction rates in catalysis and polymer synthesis. For example, steric bulk may slow down hydroboration reactions, as seen in iso-steric trifluoroacetophenone derivatives . In contrast, 2',3'-difluoro and parent trifluoroacetophenone show minimal steric interference, enabling rapid reactions (e.g., hydroboration in 15 minutes ).

Electronic Effects: Electron-withdrawing groups (e.g., F, Cl) enhance electrophilicity of the ketone, improving catalytic efficiency. For instance, trifluoroacetophenone’s CF₃ group facilitates chemoselective oxidations of tertiary amines . 2',3'-dimethyl’s methyl groups are electron-donating, slightly offsetting the CF₃ group’s electron-withdrawing effect. This may reduce catalytic activity compared to halogenated analogs but improve stability in hydrophobic environments.

Applications: AChE Inhibition: 3'-Methyl derivatives show moderate binding affinity (ΔG = −11.80 kcal/mol), suggesting that additional methyl groups in 2',3'-dimethyl could enhance or hinder binding depending on steric compatibility . Polymer Synthesis: Parent trifluoroacetophenone forms fluoropolymers with terphenyl fragments via Friedel-Crafts reactions. The dimethyl variant’s steric bulk may reduce polymerization efficiency but enhance membrane gas selectivity . Catalysis: The parent compound acts as an organocatalyst for N-oxide synthesis, while dimethyl derivatives may find niche applications where steric control is critical .

生物活性

Introduction

2',3'-Dimethyl-2,2,2-trifluoroacetophenone (CAS No. 886369-37-5) is a fluorinated ketone that has garnered attention in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a trifluoroacetophenone structure with two methyl groups on the aromatic ring, which significantly influences its chemical behavior and biological interactions. The presence of trifluoromethyl groups enhances lipophilicity and may alter pharmacokinetic properties compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3O |

| Molecular Weight | 222.18 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | Not available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins.

Enzyme Interaction Studies

Recent studies have investigated the compound's interaction with several enzymes:

- Cholinesterases : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.

- Oxidative Stress Markers : Research indicates that this compound may exhibit antioxidant properties by modulating oxidative stress markers in cellular models.

Case Studies

- Neuroprotective Effects : In a study assessing neuroprotective properties, this compound demonstrated significant inhibition of reactive oxygen species (ROS) in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against oxidative damage.

- Anti-inflammatory Activity : Another investigation highlighted its potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This positions the compound as a candidate for further development in treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Cholinesterase Inhibition | Significant inhibition observed; potential cognitive enhancer |

| Antioxidant Activity | Reduced ROS levels in neuronal cultures |

| Anti-inflammatory Effects | Inhibited pro-inflammatory cytokines in macrophage models |

Research Applications

The unique properties of this compound make it a valuable compound in various research domains:

- Medicinal Chemistry : Its potential as a therapeutic agent for neurodegenerative diseases due to cholinesterase inhibition.

- Synthetic Chemistry : Utilized as an organocatalyst in various reactions due to its stability and reactivity profile.

- Material Science : Investigated for use in developing specialty chemicals and polymers due to its fluorinated structure.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2',3'-Dimethyl-2,2,2-trifluoroacetophenone?

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, trifluoroacetophenone derivatives can be halogenated using reagents like N-bromosuccinimide (NBS) under controlled conditions, followed by methylation at specific positions. A notable approach involves using 2,2,2-trifluoroacetophenone as a precursor, with subsequent functionalization via halogenation and alkylation steps . Computational optimization (e.g., DFT methods) is recommended to predict regioselectivity and reaction yields .

Q. How are spectroscopic techniques applied to characterize this compound?

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1,750 cm⁻¹) and trifluoromethyl (C-F) modes (~1,150 cm⁻¹) .

- NMR : ¹⁹F NMR resolves trifluoromethyl signals (δ ~ -60 to -70 ppm), while ¹H NMR distinguishes aromatic protons (δ 7.3–8.0 ppm) and methyl groups (δ 2.3–2.6 ppm) .

- Mass spectrometry : Molecular ion peaks (m/z ≈ 174) confirm the molecular formula (C₈H₅F₃O) .

Q. What safety protocols are critical when handling this compound?

The compound is flammable (flash point: 41°C) and may cause respiratory irritation. Use fume hoods, flame-resistant equipment, and personal protective gear (gloves, goggles). Storage should be in airtight containers away from oxidizers, with spill containment using inert absorbents .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence reactivity in organocatalytic applications?

The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. Comparative studies with acetophenone show a 20–30% increase in reaction rates for trifluoroacetophenone derivatives in oxidation reactions (e.g., tertiary amines to N-oxides) . Frontier molecular orbital (FMO) analysis (via DFT) reveals lowered LUMO energy (-1.8 eV vs. -1.2 eV for acetophenone), explaining enhanced catalytic activity .

Q. What computational methods are used to predict electronic properties, and how do they align with experimental data?

B3LYP/6-311++G(d,p) calculations provide bond lengths (e.g., C=O: 1.21 Å calc. vs. 1.22 Å XRD) and dipole moments (~4.2 D). Discrepancies in vibrational frequencies (IR) are minimized by scaling factors (0.961–0.975), achieving >95% accuracy .

Q. How does halogenation (e.g., bromination) at the 3' position affect pharmacological activity in derivatives?

Bromine introduces steric and electronic effects, altering binding affinity. For instance, 3'-bromo derivatives show improved inhibition of insect GABA receptors (IC₅₀: 0.8 µM vs. 2.5 µM for non-halogenated analogs) in veterinary insecticides. This is attributed to enhanced hydrophobic interactions and halogen bonding .

Methodological Notes

- Synthetic Optimization : Use low temperatures (-20°C) during halogenation to minimize side reactions .

- Computational Workflow : Validate DFT results with experimental XRD or NMR data to refine force fields .

- Toxicity Screening : Assess derivatives using in vitro assays (e.g., cytochrome P450 inhibition) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。